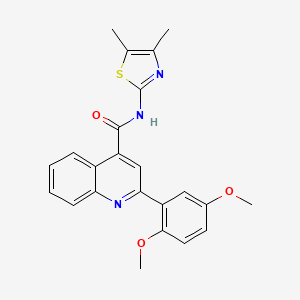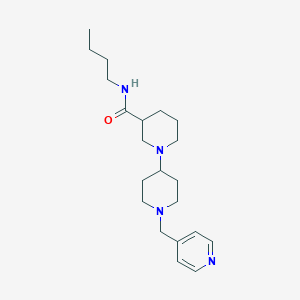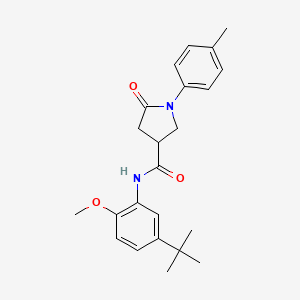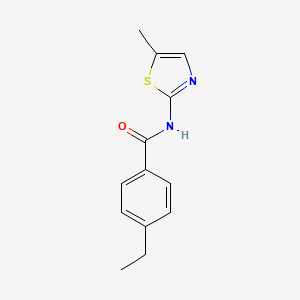![molecular formula C18H24N4OS B6117415 N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-3-thiophen-3-ylpropanamide](/img/structure/B6117415.png)
N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-3-thiophen-3-ylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-3-thiophen-3-ylpropanamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a piperazine ring, a pyridine ring, and a thiophene ring, which contribute to its unique chemical properties. It is of interest in various fields, including medicinal chemistry and pharmaceutical research, due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-3-thiophen-3-ylpropanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of the 4-methylpiperazine derivative. This can be achieved by reacting piperazine with methyl iodide under basic conditions.
Pyridine Ring Functionalization: The next step involves the functionalization of the pyridine ring. This can be done by reacting 3-bromopyridine with the 4-methylpiperazine derivative in the presence of a palladium catalyst to form the desired pyridine derivative.
Thiophene Ring Introduction: The thiophene ring is introduced through a coupling reaction between the pyridine derivative and a thiophene-3-boronic acid using a Suzuki coupling reaction.
Amide Bond Formation: Finally, the amide bond is formed by reacting the resulting intermediate with 3-bromopropionyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-3-thiophen-3-ylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Alkyl halides, acyl chlorides, palladium catalysts, and organic solvents like dichloromethane.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
科学研究应用
N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-3-thiophen-3-ylpropanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Pharmaceutical Research: It is explored for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
Industrial Applications: The compound is used in the development of new materials and as a building block for more complex molecules.
作用机制
The mechanism of action of N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-3-thiophen-3-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
N-phenyl-2-pyrimidine-amine derivatives: These compounds share structural similarities and are known for their biological activities.
Benzanilides: These compounds contain an anilide group and are used in various medicinal applications.
Uniqueness
N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-3-thiophen-3-ylpropanamide is unique due to its combination of a piperazine ring, a pyridine ring, and a thiophene ring, which contribute to its distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research.
属性
IUPAC Name |
N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-3-thiophen-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c1-21-8-10-22(11-9-21)18-16(3-2-7-19-18)13-20-17(23)5-4-15-6-12-24-14-15/h2-3,6-7,12,14H,4-5,8-11,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVVEJJMPOTAJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)CNC(=O)CCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
BORON](/img/structure/B6117332.png)
![N-(4-isopropylphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6117333.png)


![(2-{[4-(1-naphthylmethoxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6117372.png)
![{3-benzyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B6117378.png)

![[5-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B6117389.png)
![4-(3-methoxy-2-propoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6117395.png)

![N-(1,4-dioxan-2-ylmethyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6117404.png)
![N-(4-isopropylphenyl)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B6117420.png)
![2-[2-(4-Chlorophenoxy)acetamido]-N-(2-methylphenyl)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxamide](/img/structure/B6117422.png)
![methyl 3-butyryl-6,6-dimethyl-4-[(4-nitrophenyl)amino]-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B6117429.png)
